molecular formula C16H14N6O2S B2916584 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034349-64-7

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2916584
CAS No.: 2034349-64-7
M. Wt: 354.39
InChI Key: BZUQTDLZFQHADX-UHFFFAOYSA-N
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Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a fused triazolo[4,3-a]pyridine core substituted at the 8-position with a 3-methyl-1,2,4-oxadiazole ring and at the 3-position with a methylene-linked 2-(thiophen-2-yl)acetamide group. The compound’s design leverages the known pharmacological versatility of 1,2,4-triazole and 1,2,4-oxadiazole moieties, which are associated with anticancer, antiviral, and antinociceptive activities .

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c1-10-18-16(24-21-10)12-5-2-6-22-13(19-20-15(12)22)9-17-14(23)8-11-4-3-7-25-11/h2-7H,8-9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUQTDLZFQHADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes:

  • Oxadiazole and Triazole rings : Known for their diverse biological activities.
  • Thiophene moiety : Often associated with enhanced pharmacological properties.

Chemical Formula

C14H14N6O2\text{C}_{14}\text{H}_{14}\text{N}_{6}\text{O}_{2}

Molecular Weight

298.30 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on different therapeutic targets. Key findings include:

Antimicrobial Activity

Recent studies have shown that derivatives containing oxadiazole and thiophene moieties exhibit moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively.

Compound Target Bacteria MIC (µg/mL)
Compound 1S. aureus32
Compound 2E. coli64

Inhibition of Kinases

This compound has been investigated for its inhibitory effects on various kinases. One study demonstrated that related compounds significantly inhibited phosphoinositide 3-kinase γ (PI3Kγ), which is implicated in inflammatory responses and cancer .

Anti-inflammatory Effects

The compound has shown promise in models of inflammation. For instance, it was effective in reducing inflammatory markers in a collagen-induced arthritis model in mice . This suggests potential applications in treating autoimmune diseases.

The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors that modulate cellular signaling pathways. The oxadiazole and triazole rings are believed to play critical roles in binding to these targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxadiazole and triazole rings can enhance potency and selectivity towards specific targets. For example:

  • Substituents on the thiophene ring can influence the binding affinity to target proteins.

Case Studies

  • In Vivo Efficacy : In a study involving collagen-induced arthritis models, the compound exhibited significant anti-inflammatory effects when administered orally, demonstrating its potential as a therapeutic agent .
  • Antimicrobial Evaluation : The antimicrobial properties were assessed using agar diffusion methods, revealing moderate activity against both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

A. Triazolo-Thiadiazepine Derivatives ()

Compound II (6-(4-substituted phenyl)-8-(N-substituted phenyl)-3-(pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine) shares the triazole core but incorporates a thiadiazepine ring instead of oxadiazole. Synthesis involves reacting 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with chalcone, yielding compounds with notable therapeutic efficacy .

B. Bi-1,2,4-Triazole Derivatives ()

Compounds such as 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-1,2,4-triazol-3(1'H,2H)-ones feature dual triazole rings and a thioxo group. These derivatives exhibit diverse activities, including anticancer and antiviral effects, attributed to the electron-withdrawing thioxo moiety and aromatic substituents .

C. Oxadiazole-Containing Acetamide Analogs (–6)

The compound in , N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, differs from the target compound by replacing the thiophene group with a benzoxazolone ring. This substitution introduces additional oxygen atoms and a planar aromatic system, which may enhance π-π stacking interactions in biological systems.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula (Estimated) Molecular Weight (g/mol)
Target Compound Triazolo[4,3-a]pyridine 3-Methyl-oxadiazole, Thiophene ~C₁₇H₁₅N₇O₂S ~385–395 (estimated)
Benzoxazolone Analog () Triazolo[4,3-a]pyridine 3-Methyl-oxadiazole, Benzoxazolone C₁₉H₁₅N₇O₄ 405.4
Triazolo-Thiadiazepine () Triazolo[3,4-b]thiadiazepine Pyridinyl, Substituted Phenyl Not Provided Not Provided
Bi-Triazole Derivative () Bi-1,2,4-triazole Thioxo, Aryl, Methyl Varies Not Provided

Physicochemical and Spectroscopic Properties

  • NMR Analysis (): Comparative NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that substituent changes alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), reflecting modifications in electronic environments. For the target compound, the thiophene’s electron-rich nature may downfield-shift adjacent protons compared to benzoxazolone-containing analogs .
  • Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving cyclocondensation of triazole-thiols with appropriate ketones or aldehydes, followed by oxadiazole ring formation via nitrile oxide cycloaddition .

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